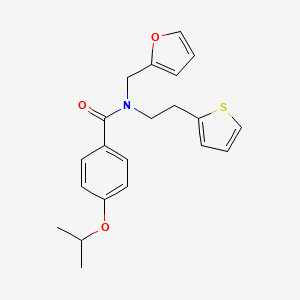

N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of furan/thiophene-2-carboxamide . Furan and thiophene carboxyamide derivatives are important classes of heterocyclic organic compounds. The presence of the carboxamide scaffold in the compounds caused their wide range of biological and medicinal activities .

Synthesis Analysis

Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Their chemical structures were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis .Chemical Reactions Analysis

These compounds were subjected to three different enzyme inhibition effect tests as urease, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibiting activities .Physical And Chemical Properties Analysis

The physical properties of a similar compound, N-(furan-2-ylmethyl)thiophene-2-carboxamide, were reported as a pale white solid with a yield of 45% and a melting point of 72–74°C .Aplicaciones Científicas De Investigación

Solar Energy Conversion Efficiency

Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and applied in dye-sensitized solar cells. A study found that a derivative with furan as a conjugated linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency. This implies potential applications of furan derivatives in improving the efficiency of solar cells (Kim et al., 2011).

Synthesis of Heterocyclic Compounds

Furan derivatives have been used in the synthesis of complex heterocyclic compounds like dihydrothieno(and furo)pyrimidines. These syntheses contribute to the development of new molecules with potential applications in various fields of chemistry and pharmacology (Maruoka et al., 2001).

Electrophilic Substitution Reactions

The synthesis of N-(1-Naphthyl)furan-2-carboxamide, followed by its transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole, has been studied. This compound underwent various electrophilic substitution reactions, indicating its versatility in chemical reactions and potential for further applications in organic synthesis (Aleksandrov & El’chaninov, 2017).

Antiplasmodial Activities

A study on the antiplasmodial activities of N-acylated furazan-3-amine, which is structurally related to furan derivatives, showed promising activity against Plasmodium falciparum strains. This suggests potential applications in developing antimalarial drugs (Hermann et al., 2021).

Development of Electrochromic Conducting Polymers

Furan derivatives have been involved in the synthesis of electrochromic conducting polymers, which exhibit low redox switching potentials and stability in the conducting state. Such materials are valuable in the development of smart windows and display technologies (Sotzing et al., 1996).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-4-propan-2-yloxy-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-16(2)25-18-9-7-17(8-10-18)21(23)22(15-19-5-3-13-24-19)12-11-20-6-4-14-26-20/h3-10,13-14,16H,11-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRBSBSTRFMLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2643262.png)

![Tert-butyl N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)carbamate](/img/structure/B2643265.png)

![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide](/img/structure/B2643267.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2643268.png)

amino]-5-cyano-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2643271.png)

![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2643275.png)

![2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2643276.png)

![methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B2643282.png)